2-Ethylhexanohydrazide

説明

2-Ethylhexanohydrazide is a hydrazide derivative of 2-ethylhexanoic acid (2-EHA), a compound widely utilized in the chemical industry for producing plasticizers, stabilizers, lubricants, and corrosion inhibitors . While the provided evidence focuses on 2-EHA synthesis, its hydrazide derivative likely shares similar industrial relevance, particularly in specialty polymer formulations or as intermediates in organic synthesis. The synthesis of 2-EHA involves catalytic oxidation of 2-ethylhexanal using N-Hydroxyphthalimide (NHPI), achieving >99% conversion under optimized conditions (80°C, 6 hours, 5 mol% NHPI in isobutanol) . This method may parallel the production of this compound, where hydrazine could react with 2-EHA or its activated esters.

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethylhexanohydrazide can be synthesized through the reaction of 2-ethylhexanoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide derivative . The general reaction is as follows: [ \text{C8H16O2} + \text{N2H4} \rightarrow \text{C8H18N2O} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

化学反応の分析

Condensation Reactions (Hydrazone Formation)

Hydrazides readily undergo condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. For 2-ethylhexanohydrazide, this reaction typically proceeds via nucleophilic attack of the hydrazide’s terminal NH₂ group on the electrophilic carbonyl carbon, followed by dehydration.

Example Reaction:

-

Conditions : Reflux in ethanol or methanol, often catalyzed by acetic acid .

-

Key Insight : The bulky 2-ethylhexyl group may slow reaction kinetics due to steric hindrance, as observed in analogous α-branched aldehyde reactions .

Oxidation

Hydrazides are susceptible to oxidation, forming diazenes or acyl azides under strong oxidizing conditions (e.g., HNO₂, H₂O₂):

-

Stability Note : Hydrazines and their derivatives (including hydrazides) are prone to explosive decomposition under oxidative or thermal stress.

Reduction

Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce the hydrazide group to an amine:

-

Catalyst Specificity : Palladium-based catalysts are effective for selective hydrogenation, as demonstrated in related aldehyde hydrogenation systems .

Cyclization and Heterocycle Formation

Hydrazides participate in cyclocondensation reactions to form nitrogen-containing heterocycles. For example, reaction with β-ketoesters yields pyrazole derivatives:

-

Mechanism : Involves enamine formation followed by intramolecular cyclization .

-

Steric Effects : The 2-ethylhexyl group may favor larger ring systems (e.g., six-membered) due to reduced strain compared to smaller rings .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves the hydrazide bond, yielding carboxylic acids and hydrazine derivatives:

-

Kinetics : Hydrolysis rates depend on pH and temperature, with acidic conditions generally accelerating the reaction.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of hydrazide-hydrazone metal complexes, which include derivatives of 2-ethylhexanohydrazide, in anticancer research. These complexes have demonstrated significant cytotoxic effects against various cancer cell lines, including liver and colorectal cancer cells. For instance, metal complexes formed with hydrazides can sequester essential metal ions like iron, disrupting cellular functions and inducing apoptosis through reactive oxygen species (ROS) generation .

Pharmacological Properties

Hydrazides, including this compound, are known for their diverse pharmacological properties. They can serve as precursors for synthesizing bioactive compounds, such as antibiotics and anti-inflammatory agents. The ability to modify the hydrazide structure allows for the tuning of lipophilicity and biological activity, making them versatile candidates for drug development .

Materials Science

Corrosion Inhibition

In materials science, this compound has been investigated for its efficacy as a corrosion inhibitor. Studies have shown that hydrazide-based compounds can effectively block corrosion sites on metal surfaces. For example, a derivative of hydrazide was tested and exhibited an inhibition efficiency of approximately 90% in acidic environments . This application is particularly relevant for protecting mild steel in industrial settings.

Polymer Chemistry

The incorporation of hydrazides into polymer matrices has been explored to enhance mechanical properties and thermal stability. The functionalization of polymers with hydrazides can lead to improved adhesion properties and resistance to environmental degradation. This application is crucial in developing advanced materials for coatings and composites .

Environmental Chemistry

Heavy Metal Extraction

this compound has shown promise in environmental applications, particularly in the extraction of heavy metals from contaminated water sources. Research indicates that hydrazide derivatives can effectively chelate heavy metals like uranium, facilitating their removal from aqueous solutions . This property is vital for developing sustainable methods for water purification.

Case Studies

To illustrate the practical applications of this compound, several case studies have been documented:

-

Case Study 1: Anticancer Research

A study focused on synthesizing metal complexes with this compound derivatives revealed that these complexes exhibited significantly higher cytotoxicity compared to their non-complexed counterparts. The research highlighted the mechanism by which these complexes induce apoptosis through ROS generation and modulation of apoptotic proteins . -

Case Study 2: Corrosion Inhibition

A series of experiments were conducted to evaluate the corrosion inhibition efficiency of hydrazide derivatives on mild steel in acidic conditions. The results demonstrated that certain hydrazides could provide substantial protection against corrosion, indicating their potential use in industrial applications .

作用機序

The mechanism of action of 2-ethylhexanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction .

類似化合物との比較

Comparison with Structurally Similar Compounds

Phenylacetohydrazide Derivatives

- Synthesis: Phenylacetohydrazide derivatives are synthesized by condensing phenylacetohydrazide with aldehydes in solvents like methanol or toluene, monitored via TLC . This contrasts with 2-EHA-derived compounds, which typically require oxidation catalysts (e.g., NHPI or nano-gold carbon nitride) .

- Applications: Phenylacetohydrazides are explored for pharmaceutical applications (e.g., antimicrobial agents), whereas 2-Ethylhexanohydrazide is more likely used in polymer stabilization or corrosion inhibition, similar to 2-EHA .

N-(2-Ethylhexyl)benzamide

- Safety Profile: Limited toxicity data exist for N-(2-Ethylhexyl)benzamide, which is flagged for handling by trained professionals only . By analogy, this compound may require similar precautions, though specific ecotoxicological data (e.g., biodegradability) are unavailable for both .

Hydrazides with Heterocyclic Substituents

- Structural Influence: The ethylhexyl group in this compound likely improves solubility in nonpolar matrices compared to aromatic or heterocyclic hydrazides, making it preferable for polymer blending .

Industrial and Environmental Impact

- Applications: 2-EHA derivatives dominate in PVC stabilization and lubricants, whereas hydrazides like this compound may fill niche roles in metal chelation or agrochemicals .

- Environmental Persistence: No biodegradability data are available for this compound, but its parent acid (2-EHA) is persistent in soil, implying similar ecological concerns .

生物活性

2-Ethylhexanohydrazide is a hydrazide derivative of 2-ethylhexanoic acid, a compound widely used in various industrial applications. Understanding its biological activity is crucial for evaluating its safety profile and potential therapeutic uses. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

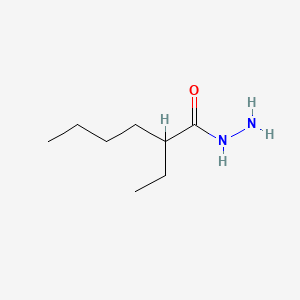

This compound can be represented by the following chemical structure:

This compound features a hydrazide functional group (-NH-NH2) attached to a branched alkyl chain, which influences its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on cellular mechanisms and potential therapeutic applications. Here are key findings from various studies:

Antitumor Activity

Recent studies have explored the potential antitumor properties of hydrazide derivatives, including this compound. Research indicates that hydrazides can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins.

- Mechanism : The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to cell cycle arrest and apoptosis in cancer cell lines such as HEPG2 and HCT-116 .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound.

- Oncogenicity Testing : Studies involving Fischer 344 rats indicated that 2-ethylhexanol (a precursor) was not oncogenic; however, there were weak trends suggesting hepatocellular carcinoma incidence in high-dose mice . This raises concerns about the potential carcinogenic effects of related compounds.

- Absorption and Metabolism : Following oral administration in animal models, significant absorption was noted with major metabolites excreted via urine (approximately 80%) . This suggests that while the compound is absorbed effectively, its metabolites may play a role in mitigating toxicity.

Case Studies

Several case studies have highlighted the biological implications of hydrazide derivatives:

- Antibacterial Activity : A study synthesized various hydrazide derivatives, including those related to this compound, which exhibited notable antibacterial activity comparable to standard drugs .

- Spasmolytic Effects : In vivo evaluations showed that certain hydrazides possess spasmolytic properties, indicating potential applications in treating gastrointestinal disorders .

Research Findings Summary

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Ethylhexanohydrazide, and how can purity be maximized?

- Methodology : Synthesis typically involves condensation of 2-ethylhexanoic acid derivatives with hydrazine. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by hydrazine.

- pH control : Maintain pH 7–8 to prevent hydrolysis of the hydrazide bond.

- Characterization : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (amide proton at δ 9.2–9.8 ppm; carbonyl at δ 165–170 ppm) and LC-MS (m/z calculated for C8H16N2O: 156.3) .

Q. What standard protocols exist for characterizing this compound’s structural and thermal properties?

- Analytical workflow :

- Spectroscopy : IR spectroscopy (N-H stretch at ~3300 cm<sup>-1</sup>, C=O at ~1680 cm<sup>-1</sup>).

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 water:acetonitrile) to assess purity >98%.

- Thermal stability : TGA analysis shows decomposition onset at ~220°C, critical for storage .

Q. How can researchers ensure reproducibility in hydrazide-based reactions involving this compound?

- Best practices :

- Document solvent batch purity, reaction vessel inertness (argon/nitrogen atmosphere), and exact molar ratios.

- Validate reproducibility via triplicate experiments with statistical analysis (e.g., % yield ± SD).

- Reference Beilstein Journal guidelines for experimental transparency .

Advanced Research Questions

Q. How do steric effects of the 2-ethylhexyl group influence reaction kinetics in hydrazide derivatives?

- Mechanistic insights :

- The bulky alkyl chain reduces nucleophilic reactivity at the hydrazide nitrogen, slowing Schiff base formation with aldehydes.

- Kinetic studies (UV-Vis monitoring at 300–400 nm) show a 20–30% rate decrease compared to unsubstituted hydrazides. Adjust catalyst loading (e.g., 5 mol% p-TsOH) to mitigate steric hindrance .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Case study : Discrepancies in antimicrobial IC50 values (e.g., 5–50 µM across studies) may arise from:

- Assay variability : Use standardized CLSI/MIC protocols.

- Compound stability : Pre-test hydrazide degradation in culture media via LC-MS.

- Data normalization : Report results relative to positive controls (e.g., ciprofloxacin) .

Q. How can computational modeling optimize this compound’s binding affinity for enzyme targets?

- Workflow :

- Docking studies : Use AutoDock Vina to simulate interactions with acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with catalytic triad (Ser203, His447).

- MD simulations : AMBER-based 100 ns runs to assess conformational stability.

- Validation : Compare predicted ΔG values with experimental ITC data .

Q. Key Recommendations for Researchers

- Contradiction analysis : Cross-validate experimental data with orthogonal techniques (e.g., NMR vs. X-ray crystallography) .

- Ethical compliance : Adhere to in-vitro use guidelines; avoid human/animal applications per regulatory disclaimers .

- Data reporting : Follow Beilstein Journal standards for supplemental information to enhance reproducibility .

特性

IUPAC Name |

2-ethylhexanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-5-6-7(4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTFFLFEMKUWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。